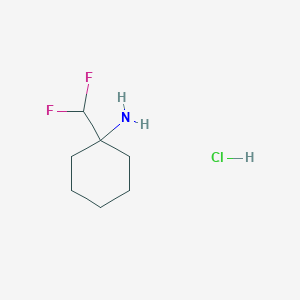
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H14ClF2N and its molecular weight is 185.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)cyclohexan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexylamine structure, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 179.63 g/mol
- CAS Number : 1803592-79-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This modification can also affect the binding affinity to specific targets, thereby influencing the compound's pharmacodynamics.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some difluoromethyl-substituted compounds have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology. For instance, difluoromethyl-1,3,4-oxadiazole derivatives have demonstrated selective HDAC6 inhibition, highlighting the potential for similar activity in related compounds like this compound .
- Neurotransmitter Modulation : Compounds containing amine groups can interact with neurotransmitter systems. The structural similarity of this compound to known modulators suggests potential effects on serotonin and norepinephrine pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of difluoromethylated compounds:
- HDAC Inhibition : A study on difluoromethyl-1,3,4-oxadiazoles reported their effectiveness as mechanism-based inhibitors of HDAC6. These findings suggest that this compound could exhibit similar inhibitory properties due to its structural characteristics .
- Antitumor Activity : Research has indicated that difluoromethyl compounds can enhance antitumor efficacy through selective inhibition of HDACs, which play a role in tumor progression .
- Cytotoxicity Studies : Preliminary cytotoxicity assays on related fluorinated compounds have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects worth investigating further.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Difluoromethyl-1,3,4-oxadiazole | HDAC6 Inhibition | 0.35 |
| Hydroxamate-based HDAC inhibitor | HDAC6 Inhibition | 2.1 |
| 1-(Difluoromethyl)-pyridin-2-amine | Antimicrobial Activity | TBD |
Eigenschaften
IUPAC Name |
1-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h6H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVKXNCHLMBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















